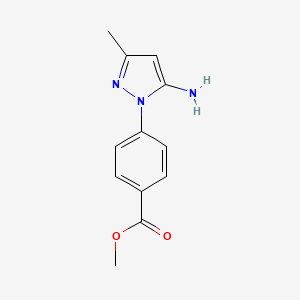

methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with methyl 4-bromobenzoate under reflux conditions in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate exhibits notable pharmacological activities, including anti-inflammatory and anticancer effects. Research indicates that pyrazole derivatives, including this compound, can act as non-selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

Case Study: Anti-inflammatory Activity

A study evaluated various pyrazolone derivatives for their anti-inflammatory properties. The results demonstrated that compounds similar to this compound showed significant inhibition of inflammation markers in vitro, making them potential candidates for developing new anti-inflammatory drugs .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the development of more complex molecules. This compound can be utilized in the synthesis of other pyrazole derivatives, which are valuable in drug discovery .

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to carboxylic acids or ketones. |

| Reduction | Forms alcohols or amines. |

| Substitution | Produces various substituted derivatives based on nucleophile used. |

Material Science

Development of New Materials

Research has indicated the potential use of this compound in creating materials with unique properties, such as enhanced thermal stability and resistance to degradation. These characteristics are particularly useful in developing polymers and coatings that require durability under harsh conditions .

Anticancer Applications

Evaluation of Anticancer Activity

Recent studies have explored the anticancer properties of pyrazolone derivatives, including this compound. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, derivatives were evaluated on breast cancer cell lines (MCF-7), demonstrating significant cytotoxic effects .

Mécanisme D'action

The mechanism of action of methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-3-methyl-1-phenylpyrazole: Shares a similar pyrazole core but with different substituents.

3-Amino-1-methyl-1H-pyrazole: Another pyrazole derivative with similar reactivity.

Uniqueness

Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Activité Biologique

Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a compound with a pyrazole core, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- CAS Number: 895042-62-3

- Molecular Formula: C12H13N3O2

- Molecular Weight: 231.25 g/mol

The compound features a pyrazole ring known for its versatility in organic synthesis and medicinal applications. The presence of the amino group and ester functionality allows for diverse chemical reactivity, making it a valuable building block in drug design.

This compound exhibits its biological effects primarily through enzyme inhibition. It can form hydrogen bonds with active sites of various enzymes, disrupting their functions. This interaction can lead to alterations in biochemical pathways relevant to inflammation, cancer proliferation, and other physiological processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects:

These results suggest that this compound may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies indicated its ability to mitigate lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells and glutamate-induced oxidative neurotoxicity in HT-22 neurons . Further in vivo studies confirmed its efficacy in reducing microglial activation and astrocyte proliferation in LPS-injected mice, indicating potential therapeutic applications for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyrazole ring significantly affect its potency:

- Amino Group Positioning: The position of the amino group influences the compound's ability to interact with target enzymes.

- Ester Functionality: The ester group allows for further chemical modifications that can enhance biological activity.

Study on Antioxidant Activity

A study compared various aminopyrazole derivatives, including this compound, for their antioxidant properties using assays such as ABTS, FRAP, and ORAC. The results indicated that these compounds exhibited significant radical-scavenging activities, positioning them as potential candidates for treating oxidative stress-related conditions .

Synthesis and Evaluation

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the N1 position of the pyrazole ring resulted in varying degrees of anticancer and anti-inflammatory activities, emphasizing the importance of structural optimization in drug development .

Propriétés

IUPAC Name |

methyl 4-(5-amino-3-methylpyrazol-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-7-11(13)15(14-8)10-5-3-9(4-6-10)12(16)17-2/h3-7H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVAPLGNGFCWJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.